molecular formula C13H15NO B14628657 2-Furanpropanamine, N-phenyl- CAS No. 57696-75-0

2-Furanpropanamine, N-phenyl-

Cat. No.: B14628657
CAS No.: 57696-75-0
M. Wt: 201.26 g/mol
InChI Key: GEUJXIVBKSJMDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Furanpropanamine, N-phenyl- is an organic compound that belongs to the class of amines It features a furan ring attached to a propanamine chain, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanpropanamine, N-phenyl- typically involves the reaction of furan derivatives with amines under specific conditions. One common method is the reductive amination of furan-2-carbaldehyde with N-phenylpropanamine. This reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Furanpropanamine, N-phenyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Furanpropanamine, N-phenyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Furanpropanamine, N-phenyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the furan and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Furanpropanamine, N-phenyl- is unique due to the combination of its furan ring, propanamine chain, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

57696-75-0

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

N-[3-(furan-2-yl)propyl]aniline

InChI

InChI=1S/C13H15NO/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13/h1-3,5-7,9,11,14H,4,8,10H2

InChI Key

GEUJXIVBKSJMDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCCCC2=CC=CO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.